N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3,4-Dimethylphenyl)-N⁶-[(4-Methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by its substitution pattern at the N⁴ and N⁶ positions. The N⁴ substituent is a 3,4-dimethylphenyl group, while the N⁶ position is occupied by a 4-methylbenzyl moiety.
The pyrazolo[3,4-d]pyrimidine core provides a rigid scaffold, with substituents modulating physicochemical and spectroscopic properties. The 3,4-dimethylphenyl group introduces steric bulk and electron-donating effects, while the 4-methylbenzyl substituent enhances lipophilicity. These features influence solubility, melting points, and intermolecular interactions, as observed in structurally related compounds .
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6/c1-18-9-12-21(13-10-18)16-28-27-31-25(30-22-14-11-19(2)20(3)15-22)24-17-29-33(26(24)32-27)23-7-5-4-6-8-23/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVZWHFCAJLOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the aromatic substituents through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Bromine, nitric acid; reactions often require catalysts like iron(III) chloride and are conducted under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or nitrated derivatives .
Scientific Research Applications
N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Features
The following table compares the target compound with similar pyrazolo[3,4-d]pyrimidine derivatives, emphasizing substituent differences and molecular properties:
Key Observations :
- Electron-donating vs.
- Substituent position : Ortho-methyl groups () may hinder molecular packing, lowering melting points relative to para-substituted derivatives .
Physicochemical Properties
Available data for selected analogues are summarized below:
Trends :
- Melting points : Bulky substituents (e.g., 4-methylbenzyl) correlate with higher melting points due to enhanced van der Waals interactions .
- Solubility : The ethyl-substituted analogue () exhibits low aqueous solubility (0.5 µg/mL), likely due to reduced polarity .
Spectroscopic Characteristics
¹H and ¹³C NMR data from analogues reveal substituent-dependent trends:
Aromatic Proton Shifts :
NH Proton Shifts :
¹³C NMR Trends :
Biological Activity
N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound features a pyrazolo[3,4-d]pyrimidine core, which has been extensively studied for its pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula C21H21N5 and a molecular weight of 434.47 g/mol. Its structure includes multiple aromatic substituents that contribute to its biological activity. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is significant due to its structural similarity to adenosine triphosphate (ATP), making it a candidate for targeting various kinases.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It is believed to act as an enzyme inhibitor by binding to the active sites of target proteins, thus modulating their activity. This interaction can lead to various biological effects such as:
- Anti-inflammatory effects : The compound may inhibit pathways that lead to inflammation.
- Anticancer properties : It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- A study reported that certain derivatives showed IC50 values as low as 0.016 µM against wild-type epidermal growth factor receptor (EGFR) and 0.236 µM against the mutant EGFR T790M .
- Another derivative was observed to effectively inhibit tumor growth in MCF-7 models and induce apoptosis by increasing the BAX/Bcl-2 ratio significantly .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various kinases:
| Enzyme Target | IC50 Value (µM) | Activity |
|---|---|---|
| EGFR WT | 0.016 | Potent |
| EGFR T790M | 0.236 | Moderate |
| CDK2 | Varies (up to 24) | Selective |
These findings suggest that the compound could be developed into a therapeutic agent targeting specific cancer types.
Case Studies
- In Vitro Studies : In vitro studies on A549 and HCT-116 cancer cell lines demonstrated that compounds derived from this scaffold exhibited potent anti-proliferative activities with IC50 values ranging from 8.21 µM to 19.56 µM .
- Molecular Docking Studies : Molecular docking analyses indicated strong binding affinities to EGFR, supporting the hypothesis that these compounds can serve as effective inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
